molecular formula C10H16O B3415778 (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol CAS No. 374898-56-3

(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol

Cat. No.: B3415778
CAS No.: 374898-56-3
M. Wt: 152.23 g/mol
InChI Key: NXQRWDARQUYASW-ULKQDVFKSA-N
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Description

(Z,1R,8S,9R)-Bicyclo[610]non-4-ene-9-methanol is a bicyclic compound featuring a unique structure with a hydroxyl group attached to the ninth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure. The hydroxyl group can be introduced through subsequent functionalization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes .

Chemical Reactions Analysis

Types of Reactions

(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol involves its interaction with specific molecular targets. The hydroxyl group plays a crucial role in these interactions, facilitating binding to enzymes or receptors. The compound’s bicyclic structure also contributes to its stability and reactivity in various pathways .

Comparison with Similar Compounds

Similar Compounds

    9-Oxabicyclo[6.1.0]non-4-ene: This compound shares a similar bicyclic structure but differs in the presence of an oxygen atom.

    Cyclooctene oxide: Another related compound with an epoxide functional group.

Uniqueness

(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

374898-56-3

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-enyl]methanol

InChI

InChI=1S/C10H16O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h1-2,8-11H,3-7H2/t8-,9+,10?

InChI Key

NXQRWDARQUYASW-ULKQDVFKSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2CO)CCC=C1

SMILES

C1CC2C(C2CO)CCC=C1

Canonical SMILES

C1CC2C(C2CO)CCC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol
Reactant of Route 2
(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol
Reactant of Route 3
(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol
Reactant of Route 4
(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol
Reactant of Route 5
(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol
Reactant of Route 6
(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol

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